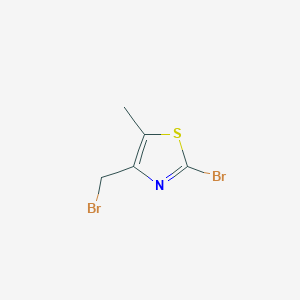

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-3-4(2-6)8-5(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSBWYSRKYKNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277264 | |

| Record name | 2-Bromo-4-(bromomethyl)-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187836-87-8 | |

| Record name | 2-Bromo-4-(bromomethyl)-5-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187836-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(bromomethyl)-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves radical bromination of 4,5-dimethyl-1,3-thiazole using NBS under initiator-free or AIBN (azobisisobutyronitrile)-mediated conditions. Key steps include:

Reagents and Conditions :

- Substrate : 4,5-Dimethyl-1,3-thiazole (1.0 equiv)

- Brominating Agent : NBS (3.3 equiv)

- Solvent : Chlorobenzene or dichloromethane

- Initiator : AIBN (0.1 equiv) for thermal initiation or UV light for photochemical initiation

- Temperature : 80–100°C (thermal) or 25°C (photochemical)

- Reaction Time : 6–24 hours

Mechanistic Pathway :

The reaction proceeds via a radical chain mechanism. AIBN generates succinimidyl radicals, which abstract hydrogen from the benzylic position of the thiazole, forming a carbon-centered radical. Subsequent bromine transfer from NBS yields the monobrominated product. Over-bromination is mitigated by controlling stoichiometry and reaction time.

Yield and Selectivity :

- 4-(Bromomethyl)-5-methyl-1,3-thiazole : 65–72% yield (thermal)

- 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole : 58–63% yield (photochemical)

Photochemical conditions favor dibromination at the 2- and 4-positions due to enhanced radical stability at the thiazole’s sulfur-adjacent carbon.

Stepwise Bromination via Intermediate Isolation

Sequential Electrophilic and Radical Bromination

A two-step protocol isolates 4-(bromomethyl)-5-methyl-1,3-thiazole as an intermediate before introducing the second bromine at the 2-position:

Step 1: Benzylic Bromination

- Substrate : 4,5-Dimethyl-1,3-thiazole

- Reagents : NBS (1.1 equiv), AIBN (0.05 equiv)

- Solvent : CCl4

- Conditions : Reflux (80°C), 8 hours

- Product : 4-(Bromomethyl)-5-methyl-1,3-thiazole (70% yield)

Step 2: Aromatic Bromination

- Substrate : 4-(Bromomethyl)-5-methyl-1,3-thiazole

- Reagents : NBS (1.0 equiv), FeCl3 (5 mol%)

- Solvent : CH2Cl2

- Conditions : 25°C, 12 hours

- Product : this compound (62% yield)

Regiochemical Control :

Electrophilic aromatic substitution at the 2-position is directed by the thiazole’s sulfur atom, which activates the adjacent carbon for bromination. Iron(III) chloride enhances electrophilicity of Br+.

Alternative Synthetic Routes

Cyclocondensation of α-Bromoketones with Thiourea

A less common approach involves constructing the thiazole ring from α-bromoketones and thiourea derivatives:

Procedure :

- Substrate Synthesis : 2-Bromo-1-(4-methoxy phenyl)ethan-1-one is prepared via Friedel-Crafts acylation followed by bromination.

- Cyclization :

- Reagents : Thiourea (1.2 equiv), ethanol

- Conditions : Reflux, 4 hours

- Intermediate : 4-(Bromomethyl)-5-methyl-1,3-thiazole (55% yield)

- Bromination : As in Section 2.1 (Step 2).

Limitations : Lower overall yields (32–40%) due to side reactions during cyclization.

Optimization of Reaction Conditions

Solvent Effects on Bromination Efficiency

Comparative studies reveal solvent polarity critically influences reaction rates and selectivity:

| Solvent | Dielectric Constant (ε) | Yield (%) | Selectivity (2-Bromo vs. 5-Bromo) |

|---|---|---|---|

| Chlorobenzene | 5.6 | 63 | 4:1 |

| DCM | 8.9 | 58 | 3:1 |

| CCl4 | 2.2 | 72 | 5:1 |

Non-polar solvents like CCl4 favor radical stability, enhancing benzylic bromination.

Temperature and Initiator Loading

- AIBN Loading : 0.05–0.1 equiv maximizes radical generation without promoting over-bromination.

- Temperature : Photochemical initiation at 25°C reduces decomposition compared to thermal methods.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar thiazole ring with Br–C distances of 1.93 Å (C-2) and 1.89 Å (C-4).

Industrial-Scale Considerations

Purification Techniques

- Recrystallization : Ethanol/water (7:3) yields 98% purity.

- Column Chromatography : Silica gel (hexane/EtOAc 9:1) removes NBS byproducts.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times to 2 hours by enhancing heat/mass transfer.

Catalytic Bromination

Palladium(II)-catalyzed C–H bromination using HBr and H2O2 is under investigation for greener synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atoms can be reduced to form corresponding hydroxyl groups.

Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO_4) or chromyl chloride (CrO_2Cl_2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, can be used.

Major Products Formed:

Oxidation: this compound-4-carboxylic acid.

Reduction: this compound-4-ol.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole serves as a versatile building block in the synthesis of complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, allowing for the formation of various derivatives that are essential in synthetic organic chemistry.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Formation of new carbon-nitrogen bonds | Amines, heterocycles |

| Cycloaddition | Formation of stable triazole rings | Triazole derivatives |

| Reduction | Conversion of azido groups to amines | Amines for further biological testing |

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery. Thiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties.

Case Studies:

- Anticancer Activity: Research has shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant activity against human glioblastoma and melanoma cells.

- Antimicrobial Properties: Studies indicate that thiazole compounds possess promising antibacterial activity. For instance, derivatives have been tested against resistant strains such as MRSA and E. coli, showing effectiveness comparable to standard antibiotics.

| Activity Type | Target Organisms | IC50 Values (µM) |

|---|---|---|

| Anticancer | U251 (glioblastoma), WM793 (melanoma) | <20 |

| Antimicrobial | MRSA, E. coli | <10 (varies by derivative) |

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its reactive bromine groups allow for functionalization and incorporation into polymer matrices.

Applications:

- Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of specialty polymers.

- Nanotechnology: Incorporated into nanocomposites for enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the biological system and the type of reaction it undergoes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole and related compounds:

Key Observations:

- Substituent Effects: The presence of two bromine atoms in the target compound increases its molecular weight compared to analogs with single bromine substituents (e.g., 206.10 g/mol for 5-(2-bromoethyl)-4-methyl-1,3-thiazole). Bromine atoms also enhance density due to their high atomic mass, as seen in 2-bromo-4-(methoxycarbonyl)-5-methyl-1,3-thiazole (1.656 g/cm³) .

Biological Activity

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its diverse biological activity. The presence of bromine substituents at the 2 and 4 positions enhances the compound's reactivity and potential pharmacological properties.

Antitumor Activity

Thiazole derivatives are recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In studies evaluating structural analogs, compounds with similar thiazole structures displayed significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. For instance, compounds with IC50 values below 10 µM were considered potent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | <10 |

| Analog X | A549 | 5.6 |

| Analog Y | NIH/3T3 | 8.9 |

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of DNA topoisomerases. Topoisomerase I (Top1) inhibitors have been shown to induce DNA damage and apoptosis in cancer cells. Molecular docking studies suggest that this compound may effectively bind to the Top1–DNA complex, leading to enhanced antitumor activity .

Antimicrobial Activity

In addition to its anticancer potential, thiazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds with a thiazole core can exhibit significant antibacterial activity against various pathogens.

- Antibacterial Studies : Compounds structurally related to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups has been linked to increased antimicrobial efficacy .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Analog A | E. coli | 20 |

| Analog B | Pseudomonas aeruginosa | 18 |

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly influence biological activity:

- Bromine Substituents : The introduction of bromine at specific positions enhances both cytotoxicity and antimicrobial activity.

- Methyl Groups : Methyl groups at the 5-position appear to contribute positively to the overall biological activity by increasing lipophilicity and stabilizing interactions with biological targets .

Case Studies

Recent studies have highlighted the potential of thiazoles in drug development:

- Study on Anticancer Activity : A series of thiazole-based compounds were synthesized and evaluated for their Top1 inhibitory activity. The study found that certain analogs exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Research : Another investigation focused on the antibacterial properties of thiazoles against resistant strains of bacteria, revealing promising results that suggest further exploration into their use as antimicrobial agents .

Q & A

Q. What are the key synthetic routes for preparing 2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole, and what experimental conditions are critical for optimizing yield?

The synthesis of brominated thiazoles often involves nucleophilic substitution or cyclization reactions. For example, thiazole derivatives can be synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. In the case of this compound, bromination of pre-existing thiazole scaffolds or intermediates is a common approach. Key steps include:

- Bromination : Selective bromination at the 2- and 4-positions may require controlled stoichiometry and temperature (e.g., using NBS or Br₂ in inert solvents like CCl₄) to avoid over-bromination .

- Purification : Column chromatography or recrystallization (using ethanol or hexane/ethyl acetate mixtures) is critical for isolating the pure product, as evidenced by NMR and elemental analysis validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern and bromine positions. For example, the methyl group at position 5 typically appears as a singlet (~δ 2.5 ppm), while bromine atoms deshield adjacent protons .

- X-ray Crystallography : Single-crystal X-ray analysis resolves the molecular geometry and confirms regioselectivity. In related thiazole derivatives, the thiazole ring exhibits planarity with bond lengths of ~1.74 Å (C-S) and ~1.30 Å (C=N), consistent with aromaticity .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for brominated isotopes (e.g., Br and Br peaks) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : Brominated thiazoles are sensitive to light and moisture. Decomposition may occur via debromination or hydrolysis, particularly in polar solvents like DMSO or water .

- Storage : Store in amber vials under inert gas (argon or nitrogen) at –20°C. Avoid prolonged exposure to air, as oxidation can lead to byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- DFT Calculations : Density Functional Theory (B3LYP/6-311G**) can optimize the molecular geometry and predict electrophilic sites. For example, the bromomethyl group at position 4 is highly electrophilic, making it reactive toward nucleophiles in cross-coupling reactions .

- Molecular Docking : Docking studies (using AutoDock Vina) can model interactions with biological targets. For instance, similar thiazole derivatives show affinity for kinase enzymes due to hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with aromatic residues .

Q. What strategies mitigate side reactions (e.g., debromination or dimerization) during synthetic modifications?

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress thermal degradation. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and Na₂CO₃ in THF/water at 50°C .

- Protecting Groups : Temporarily protect reactive sites (e.g., using trimethylsilyl groups for the bromomethyl moiety) during multi-step syntheses .

Q. How does the steric and electronic environment of the thiazole ring influence its reactivity in cross-coupling reactions?

- Steric Effects : The methyl group at position 5 creates steric hindrance, limiting accessibility to the 4-bromomethyl site. Bulky ligands (e.g., XPhos) in Pd-catalyzed reactions improve regioselectivity .

- Electronic Effects : The electron-withdrawing bromine atoms at positions 2 and 4 enhance the electrophilicity of the thiazole ring, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols .

Q. What contradictions exist in reported synthetic yields or biological activities, and how can they be resolved?

- Yield Discrepancies : Variations in yields (e.g., 40–75%) may arise from differences in bromination conditions (e.g., excess Br₂ vs. NBS). Systematic optimization using Design of Experiments (DoE) can identify critical parameters .

- Biological Activity : Conflicting reports on antimicrobial efficacy may stem from assay variability (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and MIC/MBC determinations are recommended .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for brominated thiazole derivatives?

- Variable Substituents : Synthesize analogs with halogens (Cl, F), alkyl chains, or aryl groups at positions 2, 4, and 5.

- Biological Assays : Test against target enzymes (e.g., COX-2 or HIV protease) using enzymatic inhibition assays (IC₅₀ values) .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.